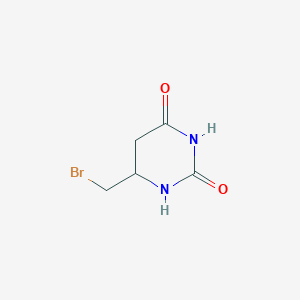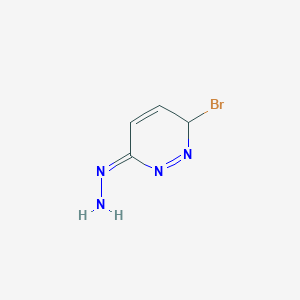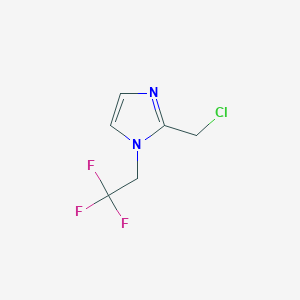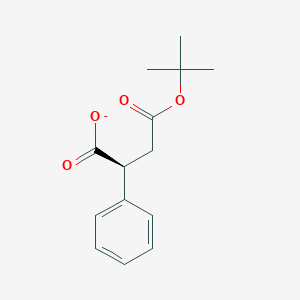
Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)- is an organic compound that belongs to the class of esters. It is characterized by its unique molecular structure, which includes a butanedioic acid backbone with a phenyl group and a tert-butyl ester group. This compound is known for its reactivity and selectivity, making it valuable in various chemical processes and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)- typically involves esterification reactions. One common method is the reaction between butanedioic acid and 2-phenyl-1,1-dimethylethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient and high-yield production. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)- exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of target molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanedioic acid, 2-(phenylmethyl)-, 4-(1,1-dimethylethyl) ester, (2R)-
- Butanedioic acid, 2-(2-methylpropyl)-, 4-(1,1-dimethylethyl) ester, (2S)-
- Butanedioic acid, 2-propyl-, 4-(1,1-dimethylethyl) 1-methyl ester
Uniqueness
Butanedioic acid, 2-phenyl-, 4-(1,1-dimethylethyl) ester, (2S)- is unique due to its specific molecular structure, which imparts distinct reactivity and selectivity. This makes it particularly valuable in applications where precise chemical transformations are required .
Eigenschaften
Molekularformel |
C14H17O4- |
|---|---|
Molekulargewicht |
249.28 g/mol |
IUPAC-Name |
(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-11(13(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,17)/p-1/t11-/m0/s1 |
InChI-Schlüssel |
ICZBQHPMSPTRJO-NSHDSACASA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1)C(=O)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


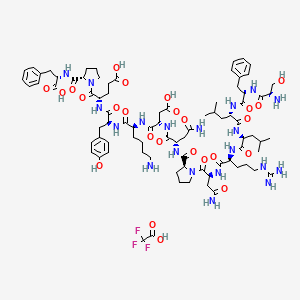
![6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12358379.png)
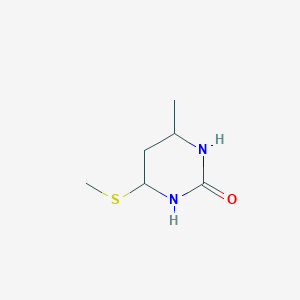



![1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone](/img/structure/B12358413.png)



